molecular formula C14H13BrN2O2 B581701 Benzyl N-(3-amino-5-bromophenyl)carbamate CAS No. 1375068-61-3

Benzyl N-(3-amino-5-bromophenyl)carbamate

Cat. No. B581701
CAS RN: 1375068-61-3
M. Wt: 321.174
InChI Key: FZKVNVIPLOYJJQ-UHFFFAOYSA-N
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Description

Benzyl N-(3-amino-5-bromophenyl)carbamate is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br . This indicates that the molecule contains a benzyl group, a carbamate group, and a bromophenyl group .


Chemical Reactions Analysis

Carbamates, such as this compound, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid or heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.17 and a molecular formula of C14H13BrN2O2 . The compound has a complexity of 295 and a topological polar surface area of 64.4Ų . It also has a rotatable bond count of 4 .

Scientific Research Applications

Antitubercular Agents

Benzyl N-(3-amino-5-bromophenyl)carbamate derivatives have been studied for their potential as antitubercular agents. In a study by Cheng et al. (2019), a series of 3-amino-5-benzylphenol derivatives were synthesized and tested for their inhibitory activity against various strains of M. tuberculosis. The compounds demonstrated promising inhibitory activity and moderate cytotoxicity against cell line A549, highlighting their potential as new antitubercular agents (Cheng et al., 2019).

Cholinesterase Inhibitors

The carbamate derivatives have also been explored as cholinesterase inhibitors. Kos et al. (2021) synthesized a library of novel carbamate compounds and evaluated their in vitro inhibitory profile against acetyl- and butyrylcholinesterase. They found significant inhibitory activity and identified the most potent inhibitors in the series, suggesting potential applications in treating diseases related to cholinesterase activity (Kos et al., 2021).

Antimicrobial Agents

Additionally, this compound and its derivatives have been evaluated for their antimicrobial properties. In a study conducted by Kumari et al. (2019), benzofuran aryl carbamates, which include derivatives of the subject compound, were synthesized and tested for antimicrobial activities. The study highlighted the potential of these compounds as antimicrobial agents (Kumari et al., 2019).

properties

IUPAC Name

benzyl N-(3-amino-5-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVNVIPLOYJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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